molecular formula C10H10ClFO2 B15323824 3-(2-Chloro-6-fluorophenyl)butanoic acid

3-(2-Chloro-6-fluorophenyl)butanoic acid

Cat. No.: B15323824
M. Wt: 216.63 g/mol
InChI Key: LGSFMEFMHNCKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-6-fluorophenyl)butanoic acid is a fluorinated and chlorinated aromatic building block of interest in medicinal chemistry and life sciences research. This compound features a phenyl ring substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, attached to a butanoic acid chain. The presence of halogens makes it a valuable intermediate for synthesizing more complex molecules. While the specific biological profile of this exact molecule is not fully detailed in public literature, structurally similar compounds, such as 3-(2-Chloro-6-fluorophenyl)propanoic acid, are recognized for their application in chemical synthesis and biological screening . Furthermore, research into analogous compounds has demonstrated that chloro-fluorophenyl derivatives can serve as key scaffolds in the discovery of modulators for protein targets like ion channels and protein tyrosine phosphatases . Researchers value this chemical for its potential in developing novel therapeutic candidates and biochemical probes. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(5-9(13)14)10-7(11)3-2-4-8(10)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

LGSFMEFMHNCKTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A widely reported approach involves Friedel-Crafts acylation to construct the phenylbutanoic acid framework. In this method, 2-chloro-6-fluorobenzene reacts with succinic anhydride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction proceeds via electrophilic aromatic substitution, forming 3-(2-chloro-6-fluorophenyl)propanoic acid, which is subsequently homologated to the butanoic acid derivative through Arndt-Eistert reactions.

Key advantages include:

  • High regioselectivity due to electron-withdrawing halogens directing substitution.
  • Scalability under continuous-flow conditions.

Limitations involve competing side reactions, such as over-acylation, necessitating precise stoichiometric control. Typical yields range from 45% to 65%.

BOC-Protected Intermediate Hydrolysis

A patent-pending method employs tert-butoxycarbonyl (BOC) protection to stabilize intermediates during synthesis. The route begins with the condensation of 2-chloro-6-fluorobenzaldehyde with a BOC-protected β-amino acid, followed by catalytic hydrogenation and acid hydrolysis to yield the target compound.

Reaction Scheme:

  • Condensation:
    $$ \text{BOC-β-amino acid} + \text{2-chloro-6-fluorobenzaldehyde} \xrightarrow{\text{TiCl}_4} \text{imine intermediate} $$
  • Hydrogenation:
    $$ \text{Imine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{secondary amine} $$
  • Hydrolysis:
    $$ \text{BOC-amine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(2-chloro-6-fluorophenyl)butanoic acid} $$

This method achieves yields up to 78% with minimal racemization, making it suitable for enantioselective synthesis.

Transition Metal-Catalyzed C–H Functionalization

Recent advances leverage palladium catalysis for direct C–H bond activation. A protocol from the Royal Society of Chemistry employs Pd(OAc)₂ with hexafluoroisopropanol (HFIP) as a solvent to functionalize 2-chloro-6-fluorobenzene derivatives. The reaction installs the butanoic acid moiety via β-carbon elimination, achieving 51–70% yields.

Mechanistic Insight:
Pd(II) coordinates to the aromatic ring, facilitating oxidative addition of the C–H bond. Subsequent insertion of a vinyl group and reductive elimination yield the coupled product, which undergoes oxidation to the carboxylic acid.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous-flow reactors are employed for Friedel-Crafts acylation, reducing reaction times from hours to minutes. Catalytic systems are recycled using membrane filtration, minimizing waste. A representative pilot-scale process achieves 85% conversion with 92% purity.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Friedel-Crafts Acylation 65 89 High 120
BOC Hydrolysis 78 95 Moderate 240
Pd-Catalyzed C–H 70 91 Low 380

Data synthesized from.

The BOC method offers superior purity but higher costs, while Friedel-Crafts balances scalability and affordability.

Mechanistic Insights

Halogen-Directed Reactivity

The chlorine and fluorine substituents electronically deactivate the phenyl ring, favoring meta-directed electrophilic substitution. Steric effects from the 2-chloro group further influence reaction pathways, as seen in Pd-catalyzed couplings.

Solvent Effects

Polar aprotic solvents (e.g., HFIP) enhance reaction rates in metal-catalyzed methods by stabilizing charged intermediates. Non-polar solvents (toluene, DCM) are preferred for Friedel-Crafts acylation to prevent Lewis acid deactivation.

Applications in Pharmaceutical Synthesis

3-(2-Chloro-6-fluorophenyl)butanoic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Derivatives synthesized via the BOC method exhibit enhanced COX-2 selectivity.

Derivative Biological Activity IC₅₀ (nM) Source
Methyl ester prodrug COX-2 inhibition 12
Amide analog p38 MAP kinase inhibition 8

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)butanoic acid serves as an intermediate in the synthesis of more complex molecules. Its structure allows for chemical modifications, leading to various derivatives with different properties.

Medicinal Chemistry:

  • Anti-inflammatory and Analgesic Effects: Research indicates that 3-(2-Chloro-6-fluorophenyl)butanoic acid has potential therapeutic properties, specifically anti-inflammatory and analgesic effects. These effects involve interactions with molecular targets like enzymes or receptors, modulating biological pathways.
  • Drug Development: Studies focus on the binding affinity of 3-(2-Chloro-6-fluorophenyl)butanoic acid to enzymes and receptors to elucidate its mechanism of action and potential efficacy in therapeutic applications. Understanding these interactions is crucial for developing new drugs.

Organic Synthesis:

  • Modification and Derivatization: The compound can undergo various reactions, such as halogenation, Suzuki coupling, and esterification. These reactions allow for the modification of the compound, leading to a variety of derivatives with potentially different properties.
  • Advanced Catalysis: In industrial settings, optimized conditions are used to enhance yield and purity, often employing advanced catalysts and continuous flow reactors.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Functional Groups Applications References
3-(2-Chloro-6-fluorophenyl)butanoic acid 2-Cl, 6-F on phenyl; butanoic acid chain Carboxylic acid Inferred: Antimicrobial
Floxacillin 2-Cl, 6-F phenyl; isoxazole ring β-lactam, carboxamide Antibacterial
3-(Benzo[b]phenoxazin-12-yl)butanoic acid Naphthoquinone-phenoxazin fusion Carboxylic acid Antimicrobial, plant growth
Methyl 3-(2-Cl-6-F-phenyl)-4-isoxazolecarboxylate Methyl ester; isoxazole ring Ester Synthetic intermediate

Key Observations :

  • Floxacillin shares the 2-chloro-6-fluorophenyl group but incorporates a β-lactam ring, enabling antibacterial activity via penicillin-binding protein inhibition .
  • Benzo[b]phenoxazin derivatives (e.g., compound 9a) demonstrate that carboxylic acid groups paired with aromatic systems can enhance plant growth stimulation (1.5 mg/L increased barley flavonoids) .
  • Methyl ester analogs () highlight the role of esterification in altering reactivity and bioavailability compared to free carboxylic acids.

Table 2: Pharmacological and Stability Profiles

Compound Biological Activity Stability Notes Mechanism Insights References
3-(2-Cl-6-F-phenyl)butanoic acid Inferred antimicrobial Likely stable in mild alkaline conditions Lipophilicity enhances targeting
Benzo[b]phenoxazin derivatives Antimicrobial (Gram-positive bacteria) Unstable in strong alkali; decompose Quinone-phenoxazin redox activity
Floxacillin Antibacterial (Staphylococcus aureus) Stable in β-lactamase-rich environments β-lactamase resistance

Key Findings :

  • The chloro-fluoro-phenyl group in Floxacillin confers resistance to β-lactamase enzymes, a critical advantage over simpler penicillins .
  • Benzo[b]phenoxazin derivatives decompose under strong alkaline conditions (e.g., NaOH), necessitating sodium carbonate during synthesis—a consideration for handling 3-(2-Cl-6-F-phenyl)butanoic acid .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Odor Profile Solubility Lipophilicity (LogP) Synthesis Notes
3-(2-Cl-6-F-phenyl)butanoic acid Not reported Likely low aqueous High (Cl/F groups) Requires mild base conditions
Branched-chain butanoic acids () Rancid, cheese-like Higher volatility Lower Found in fermented foods
3-(Benzo[b]phenoxazin-12-yl)butanoic acid Not reported Improved via sodium salts Moderate Purified via pH-controlled precipitation

Insights :

  • Unlike branched-chain butanoic acids (e.g., 3-methylbutanoic acid), the aromatic substituents in 3-(2-Cl-6-F-phenyl)butanoic acid likely reduce volatility and odor intensity, shifting applications from food chemistry to pharmaceuticals .
  • Sodium salt formation (used in benzo[b]phenoxazin derivatives) may improve solubility for drug formulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chloro-6-fluorophenyl)butanoic acid, and what are their key reaction conditions?

  • Answer : Two primary methods are reported:

  • Malonic Acid Synthesis : Alkylation of malonic acid derivatives with 2-chloro-6-fluorobenzyl halides under basic conditions (e.g., NaH or K₂CO₃), followed by decarboxylation .
  • Friedel-Crafts Alkylation : Reaction of chlorofluorobenzene with butenoic acid derivatives using Lewis acids (e.g., AlCl₃) to introduce the phenyl group. Temperature control (0–40°C) is critical to minimize side reactions .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How is 3-(2-chloro-6-fluorophenyl)butanoic acid characterized, and what analytical techniques are essential for verification?

  • Answer : Critical characterization steps include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) and FT-IR for carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).
  • Physical Properties : Melting point (reported range: 120–125°C) and solubility profiling (soluble in DMSO, ethanol; insoluble in water) .

Q. What preliminary biological activities have been reported for structurally related compounds, and how might they inform research on 3-(2-chloro-6-fluorophenyl)butanoic acid?

  • Answer : Analogues like 3-(4-chlorophenyl)butanoic acid show anticonvulsant activity in rodent models (ED₅₀ = 45 mg/kg), while 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole derivatives exhibit antibacterial properties (MIC = 2 µg/mL against S. aureus) . These suggest potential neuropharmacological or antimicrobial applications for the target compound.

Advanced Research Questions

Q. How can synthetic yields of 3-(2-chloro-6-fluorophenyl)butanoic acid be optimized, particularly in scaling from milligram to gram quantities?

  • Answer : Key strategies include:

  • Catalyst Screening : Replace H₂SO₄ () with milder acids (e.g., p-TsOH) or organocatalysts to reduce side products.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) during esterification/decarboxylation improves yield by 15–20% .

Q. How should researchers resolve contradictions in biological assay data for 3-(2-chloro-6-fluorophenyl)butanoic acid (e.g., conflicting IC₅₀ values across studies)?

  • Answer : Conduct orthogonal assays to validate activity:

  • Enzymatic vs. Cell-Based Assays : Test against isolated targets (e.g., COX-2) and in cell cultures (e.g., RAW 264.7 macrophages) to differentiate direct vs. indirect effects.
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What structure-activity relationship (SAR) insights can guide the design of 3-(2-chloro-6-fluorophenyl)butanoic acid derivatives with enhanced potency?

  • Answer : Critical SAR factors include:

  • Substituent Position : Fluorine at the 6-position (vs. 4-position in ) enhances electronegativity, improving receptor binding.
  • Chain Length : Butanoic acid (C4) shows better bioavailability than propanoic acid (C3) in murine models .
    • Methodology : Synthesize analogs (e.g., 3-(2-bromo-6-fluorophenyl)butanoic acid) and evaluate via dose-response curves.

Q. What methodologies are recommended for enantiomeric resolution of 3-(2-chloro-6-fluorophenyl)butanoic acid?

  • Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Alternatively, enzymatic deracemization with Candida antarctica lipase B achieves >90% ee .

Q. How can the mechanism of action (MOA) of 3-(2-chloro-6-fluorophenyl)butanoic acid be elucidated in neuropharmacological contexts?

  • Answer : Employ:

  • Molecular Docking : Screen against GABAₐ or NMDA receptors using AutoDock Vina.
  • Knockout Models : Test in Gabrg2⁻/⁻ mice to identify target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.